2-(Allyloxy)cyclohexa-2,5-diene-1,4-dione
Description
Systematic IUPAC Nomenclature & Structural Representation
The compound 2-(allyloxy)cyclohexa-2,5-diene-1,4-dione is named according to IUPAC rules as follows:
- The parent structure is cyclohexa-2,5-diene-1,4-dione , a six-membered ring with conjugated double bonds at positions 2 and 5, and ketone groups at positions 1 and 4.
- The substituent allyloxy (-O-CH₂-CH=CH₂) is attached to position 2 of the ring.
Structural representation :
- Skeletal formula : A cyclohexadienedione core with an allyloxy group at C2 (Figure 1).
- SMILES :
O=C1C(OCC=C)=CC(C=C1)=O. - Conjugation : The α,β-unsaturated diketone system enables resonance stabilization.
CAS Registry Number & Alternative Designations
CAS Registry Number :
Alternative designations :
| Common Name | Synonyms/Registry Identifiers |
|---|---|
| 2-(Allyloxy)-1,4-benzoquinone | FD7183, FC0697, I01-8067 |
| 2-Allyloxy-p-quinone | AG-D-25409, CTK4A6193 |
| 2-(2-Propen-1-yloxy)-1,4-benzochinon | SureCN939327 |
Molecular Formula & Weight Analysis
Molecular formula :
Molecular weight :
Exact mass :
Compositional breakdown :
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 9 | 12.0107 | 108.0963 |
| H | 8 | 1.00784 | 8.0627 |
| O | 3 | 15.999 | 47.997 |
| Total | 164.156 |
Key structural features :
Properties
IUPAC Name |
2-prop-2-enoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-2-5-12-9-6-7(10)3-4-8(9)11/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYZFVWZCNCJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677238 | |
| Record name | 2-[(Prop-2-en-1-yl)oxy]cyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108794-69-0 | |
| Record name | 2-[(Prop-2-en-1-yl)oxy]cyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Activation : The enolate ion forms via deprotonation of 1,2-cyclohexadione by K₂CO₃, enhancing nucleophilicity at the oxygen atom.
-
Alkylation : Allyl bromide reacts with the enolate, substituting the hydroxyl group with an allyloxy moiety.
-
Purification : Crude product isolation via flash column chromatography using petroleum ether and diethyl ether (1:1 v/v) yields pure compound (34–99%).
Table 1: Optimization Parameters for Allyl Bromide Method
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | DMF | 34–99% |
| Base | K₂CO₃ (1.2 equiv) | — |
| Temperature | Room temperature | — |
| Reaction Time | 4.5–21 hours | — |
| Purification | Flash chromatography | — |
This method’s scalability is demonstrated in large-scale reactions (1 mmol) using reduced sensitizer loadings (2.5 mol%), maintaining chemoselectivity and yield.
Epoxide Ring-Opening with Allyl Alcohol
An alternative pathway utilizes epoxide intermediates, as described in The Royal Society of Chemistry supplementary data. Sodium hydride (NaH) mediates the ring-opening of epoxides with allyl alcohol, forming the desired allyloxy moiety.
Procedural Details
-
Epoxide Preparation : Cyclohexene oxide derivatives are synthesized from 1,2-cyclohexadione precursors.
-
Ring-Opening : NaH deprotonates allyl alcohol, generating an alkoxide that attacks the epoxide’s electrophilic carbon.
-
Workup : The reaction mixture is quenched with water, extracted with diethyl ether, and purified via chromatography.
Table 2: Epoxide Method Performance
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Diethyl ether | 70–75% |
| Base | NaH (1.2 equiv) | — |
| Temperature | 0°C to room temperature | — |
| Reaction Time | 20–24 hours | — |
This method offers regioselectivity but requires stringent moisture-free conditions due to NaH’s reactivity.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Allyl Bromide | High scalability, mild conditions | Requires chromatographic purification | 34–99% |
| Epoxide Ring-Opening | Regioselective | Moisture-sensitive reagents | 70–75% |
| Oxidation | Theoretically viable | Unverified for target compound | — |
The allyl bromide method is preferred for its reproducibility and adaptability to industrial-scale synthesis, whereas the epoxide route offers superior regioselectivity for specialized applications.
Mechanistic Insights and Reaction Optimization
Solvent Effects
Base Selection
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-(Allyloxy)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s quinone structure makes it a candidate for studying redox reactions in biological systems.
Medicine: Quinones, including this compound, are investigated for their potential anticancer and antimicrobial properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)cyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. The quinone structure can accept and donate electrons, making it an effective redox mediator. This property is crucial in biological systems where redox reactions play a significant role in cellular processes. The compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Cyclohexa-2,5-diene-1,4-dione derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of structurally and functionally related compounds:
Key Observations :
- Alkyl and alkoxy chains (e.g., dodecyl in DMDD) enhance lipid solubility and biological activity, enabling interactions with cellular membranes or enzymes .
- Electron-withdrawing groups (e.g., chloro) increase electrophilicity, making derivatives like 2-chloro-cyclohexadienedione reactive in cross-coupling reactions .
- Allyloxy groups introduce unsaturation, enabling participation in click chemistry or polymer networks, though specific applications for 2-(allyloxy)cyclohexadienedione remain underexplored .
Physicochemical Properties
- Solubility : Allyloxy and methoxy derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone), whereas alkylated derivatives like DMDD are lipophilic .
- Stability: The conjugated diketone core is redox-active, with derivatives like benzoquinone undergoing rapid reduction to hydroquinone in biological systems . Allyloxy substituents may confer stability against nucleophilic attack due to steric hindrance.
Biological Activity
2-(Allyloxy)cyclohexa-2,5-diene-1,4-dione, a compound characterized by its quinone structure, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound allows it to participate in various chemical reactions. Its quinone framework enables redox activity, making it a versatile compound in biological systems. The compound can undergo oxidation to form more oxidized derivatives or reduction to yield hydroquinone derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. For instance:
- Study Findings : In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Antioxidant Properties
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
- Mechanism : The quinone structure can accept electrons, facilitating redox reactions that neutralize reactive oxygen species (ROS).
Anti-inflammatory Effects
Preliminary studies have shown that this compound may modulate inflammatory pathways.
- Research Evidence : In cellular models of inflammation, the compound reduced the expression of pro-inflammatory cytokines, indicating potential therapeutic applications for inflammatory diseases.
Anticancer Activity
The compound's anticancer properties are currently under investigation. Its ability to induce apoptosis in cancer cells has been a focal point.
- Case Studies : Various studies have reported that this compound can inhibit cancer cell proliferation and promote cell cycle arrest in specific cancer types.
The biological effects of this compound are mediated through its interaction with molecular targets:
- Redox Reactions : The compound acts as a redox mediator within cells, influencing enzymatic activities and cellular signaling pathways.
- Target Interactions : It may interact with specific proteins and enzymes involved in oxidative stress response and inflammation regulation.
Research Applications
The diverse biological activities of this compound make it a valuable candidate for further research:
| Application Area | Details |
|---|---|
| Chemistry | Used as a building block for synthesizing complex organic molecules. |
| Biology | Investigated for redox reactions and interactions with biological targets. |
| Medicine | Explored for potential therapeutic effects against cancer and infections. |
| Industry | Employed in the production of dyes and pigments due to its chemical properties. |
Q & A
Q. What are the recommended methods for synthesizing 2-(Allyloxy)cyclohexa-2,5-diene-1,4-dione?
Synthesis typically involves nucleophilic substitution on a 1,4-dione precursor. For example, allyloxy groups can be introduced via reaction of cyclohexa-2,5-diene-1,4-dione with allyl bromide under basic conditions (e.g., K₂CO₃ in anhydrous DMF at 60–80°C). Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) . Ensure inert atmosphere conditions to prevent oxidation of the dienedione core.
Q. How should researchers characterize the purity and structure of this compound?
Use a combination of spectroscopic techniques:
- NMR : Analyze and spectra to confirm allyloxy substitution and aromatic proton environments.
- IR : Identify carbonyl (C=O) stretches near 1680–1700 cm and allyl ether (C-O-C) bands at ~1100 cm.
- Mass Spectrometry : Confirm molecular weight (MW 164.16 g/mol) via ESI-MS or EI-MS . Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
Advanced Research Questions
Q. What experimental strategies can be employed to study the electronic conjugation effects in this compound?
- X-ray Crystallography : Resolve the crystal structure to analyze bond lengths and conjugation between the allyloxy group and the dienedione system. Compare with analogues (e.g., methoxy-substituted derivatives) to assess electronic delocalization .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO distributions and quantify conjugation effects on redox potentials.
Q. How can the hypoglycemic potential of this compound be evaluated in preclinical models?
- In Vivo Studies : Administer the compound (e.g., 50–200 mg/kg) to streptozotocin-induced diabetic rodents. Monitor blood glucose levels over 12–24 hours and compare with controls.
- Mechanistic Analysis : Isolate liver tissues to assay glucose-6-phosphatase and hexokinase activity, as seen in structurally similar dione derivatives .
- Dose-Response Curves : Establish optimal therapeutic ranges while screening for hepatotoxicity via ALT/AST biomarkers.
Q. What methodologies are suitable for investigating the compound’s stability under varying pH and temperature conditions?
- Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λ = 300 nm for quinone absorbance).
- LC-MS Analysis : Identify decomposition products (e.g., hydrolysis to 1,4-dihydroxy derivatives).
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (10°C/min ramp rate).
Methodological Notes
- Contradictions in Data : While highlights biological activity in related diones, extrapolation to allyloxy derivatives requires validation due to potential differences in bioavailability and metabolic pathways.
- Advanced Characterization : For crystallography, ensure slow evaporation of solvent (e.g., dichloromethane/hexane) to grow high-quality single crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
